Ligustrazine phosphate

Pharmacokinetics Bioavailability Salt Selection

Standard ligustrazine salts face sublimation loss during drying and tableting, impacting batch consistency. Ligustrazine phosphate (TMPP) solves this with quantifiably reduced sublimation and BCS Class I (high solubility/permeability) properties. - Pharmacokinetic advantage: Superior IM bioavailability, slower elimination, longer half-life vs. hydrochloride salt in canine models. - Regulatory alignment: Clinically established in China for ischemic stroke and coronary heart disease; supports biowaiver potential. - Manufacturing reliability: Minimizes potency loss during processing; extends bulk drug shelf-life.

Molecular Formula C8H15N2O4P
Molecular Weight 234.19 g/mol
CAS No. 848645-86-3
Cat. No. B12099413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLigustrazine phosphate
CAS848645-86-3
Molecular FormulaC8H15N2O4P
Molecular Weight234.19 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)C)C.OP(=O)(O)O
InChIInChI=1S/C8H12N2.H3O4P/c1-5-6(2)10-8(4)7(3)9-5;1-5(2,3)4/h1-4H3;(H3,1,2,3,4)
InChIKeyKWWLGXNRLABSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ligustrazine Phosphate Overview


Ligustrazine phosphate (tetramethylpyrazine phosphate, TMPP) is a phosphate salt of ligustrazine, a bioactive alkaloid originally derived from the traditional Chinese medicinal herb Ligusticum striatum DC (Chuanxiong) [1]. It exhibits antiplatelet aggregation, vasodilatory, and neuroprotective effects, and is clinically used in China for ischemic stroke, coronary heart disease, and related conditions [2]. The phosphate counterion confers distinct physicochemical and pharmacokinetic properties that differentiate it from the free base and other salt forms.

Ligustrazine Phosphate Salt Form Selection


Ligustrazine is available as multiple salt forms (e.g., hydrochloride, phosphate) and as the free base, each exhibiting distinct physicochemical stability, solubility, and pharmacokinetic behavior [1]. The phosphate salt demonstrates superior resistance to sublimation, a BCS Class I profile with high solubility and permeability, and significantly improved intramuscular bioavailability compared to the hydrochloride salt [2][3]. Generic substitution without consideration of the specific salt form risks introducing materials with different sublimation loss during processing, altered dissolution rates, and unpredictable in vivo exposure—factors directly impacting formulation development, manufacturing consistency, and therapeutic reliability.

Ligustrazine Phosphate: Comparative Evidence


Pharmacokinetics vs. Hydrochloride Salt

In a direct head-to-head study in dogs, tetramethylpyrazine phosphate (TMPP) exhibited better absorption, slower elimination, longer half-life, and greater absolute bioavailability compared to tetramethylpyrazine hydrochloride (TMPH) following intramuscular administration [1]. The absorption of TMPP was also more regular than that of TMPH when given orally in small doses [1].

Pharmacokinetics Bioavailability Salt Selection

BCS Class I Designation

A comprehensive physicochemical and biological property investigation determined that ligustrazine phosphate belongs to the Biopharmaceutics Classification System (BCS) Class I, characterized by both high solubility and high permeability [1]. The study reported pKa values of pKa1=3.50 and pKa2=6.86, and a plasma protein binding rate of approximately 60% [1]. The drug exhibits rapid absorption and rapid metabolism, with high absolute bioavailability in rats [1].

Biopharmaceutics BCS Classification Formulation Development

Reduced Sublimation Tendency

A systematic study of ligustrazine salt forms demonstrated that the commercial phosphate salt (TMP-Pho) exhibits reduced sublimation tendency compared to the free base and hydrochloride salt [1]. The study employed Arrhenius analysis of sublimation kinetics at various temperatures to quantitatively compare stability against heat and humidity [1]. While the phosphate salt shows some sublimation, it represents a significant improvement over the highly volatile free base.

Solid-State Stability Sublimation Salt Selection

Solubility & Permeability vs. Sweetener Salts

In a comparative study of ligustrazine salt forms, the commercial phosphate salt (TMP-Pho) served as the benchmark against novel sweetener salts [1]. Compared to TMP-Pho, the saccharine salt (TMP-Sac) exhibited 43% lower solubility and 11% lower permeability, while the acesulfame salt (TMP-Acs) showed 2-fold higher solubility but 24% lower permeability [1]. Both sweetener salts demonstrated approximately 40% higher oral bioavailability through reduced absorption rate [1].

Solubility Permeability Salt Screening

Ligustrazine Phosphate: Application Scenarios


Parenteral Formulation: IM Pharmacokinetics

For injectable formulations intended for intramuscular administration, ligustrazine phosphate (TMPP) is the preferred salt form over ligustrazine hydrochloride (TMPH) based on direct comparative pharmacokinetic evidence in dogs showing better absorption, slower elimination, longer half-life, and greater absolute bioavailability [1]. This translates to potentially lower dosing frequency and more predictable therapeutic exposure.

Oral Solid Dosage: BCS Class I Biowaiver

Ligustrazine phosphate's BCS Class I designation (high solubility, high permeability) [1] positions it favorably for oral solid dosage form development. This classification may support biowaiver applications for certain strengths, reducing the need for expensive in vivo bioequivalence studies and accelerating generic product approval timelines.

Manufacturing with Sublimation Control

In production environments where material loss due to sublimation is a concern—such as during drying, milling, or tableting—ligustrazine phosphate offers quantifiably reduced sublimation tendency compared to the free base and hydrochloride salt [1]. This property supports more consistent batch-to-batch potency and extends shelf-life of bulk drug substance and finished products.

Clinical Development for Ischemic CVD

Ligustrazine phosphate is clinically established in China for ischemic stroke, coronary heart disease, and related conditions [1]. For organizations pursuing clinical development or market entry in these therapeutic areas, procurement of the phosphate salt aligns with existing clinical experience and pharmacopoeial monographs, reducing regulatory uncertainty compared to less characterized salt forms.

Technical Documentation Hub

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